Cas no 1017412-53-1 (5-Bromoquinoline-2-carboxylic acid)
5-Bromoquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromoquinoline-2-carboxylic acid
- 5-bromo-2-Quinolinecarboxylic acid
- X8574
- 5-Bromo-2-carboxyquinoline, 5-Bromoquinaldic acid
- 5-Bromo-quinoline-2-carboxylic acid
- A897088
- 5-Bromoquinoline-2-carboxylicacid
- SY019639
- CS-W022339
- 1017412-53-1
- DS-11745
- 2-Quinolinecarboxylic acid, 5-bromo-
- SB30139
- AC-29680
- DB-368632
- AKOS015919956
- DTXSID50640612
- MFCD09881345
- SCHEMBL18365930
- EN300-298782
-
- MDL: MFCD09881345
- Inchi: 1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
- InChI Key: JEOYZEDYEKDXQG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=CC=C(C(=O)O)N=2
Computed Properties
- Exact Mass: 250.95800
- Monoisotopic Mass: 250.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19000
- LogP: 2.69550
5-Bromoquinoline-2-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromoquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0325-1g |
5-Bromo-quinoline-2-carboxylic acid |
1017412-53-1 | 96% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0325-5g |
5-Bromo-quinoline-2-carboxylic acid |
1017412-53-1 | 96% | 5g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0325-500mg |
5-Bromo-quinoline-2-carboxylic acid |
1017412-53-1 | 96% | 500mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0325-25g |
5-Bromo-quinoline-2-carboxylic acid |
1017412-53-1 | 96% | 25g |
20268.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0325-250mg |
5-Bromo-quinoline-2-carboxylic acid |
1017412-53-1 | 96% | 250mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0325-100mg |
5-Bromo-quinoline-2-carboxylic acid |
1017412-53-1 | 96% | 100mg |
924.37CNY | 2021-05-07 | |
| Fluorochem | 079569-250mg |
5-Bromoquinoline-2-carboxylic acid |
1017412-53-1 | 95% | 250mg |
£99.00 | 2022-03-01 | |
| Fluorochem | 079569-1g |
5-Bromoquinoline-2-carboxylic acid |
1017412-53-1 | 95% | 1g |
£246.00 | 2022-03-01 | |
| Fluorochem | 079569-5g |
5-Bromoquinoline-2-carboxylic acid |
1017412-53-1 | 95% | 5g |
£726.00 | 2022-03-01 | |
| Fluorochem | 079569-10g |
5-Bromoquinoline-2-carboxylic acid |
1017412-53-1 | 95% | 10g |
£1216.00 | 2022-03-01 |
5-Bromoquinoline-2-carboxylic acid Suppliers
5-Bromoquinoline-2-carboxylic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-Bromoquinoline-2-carboxylic acid
Introduction to 5-Bromoquinoline-2-carboxylic acid (CAS No. 1017412-53-1)
5-Bromoquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1017412-53-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and carboxylic acid functional groups in its molecular structure endows it with unique reactivity and potential applications in synthetic chemistry and drug design.
The quinoline core, a well-known pharmacophore, is widely recognized for its biological activity and has been the basis for numerous clinically used drugs, particularly in the treatment of parasitic infections and certain types of cancer. The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the quinoline ring enhances its chemical diversity, enabling further functionalization and modification to tailor its pharmacological properties. This compound has emerged as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
In recent years, 5-Bromoquinoline-2-carboxylic acid has been extensively studied for its potential in addressing emerging therapeutic challenges. One of the most compelling areas of research involves its application in the development of targeted cancer therapies. The quinoline scaffold is known to interact with biological targets such as topoisomerases and kinases, which are crucial for cancer cell proliferation. By incorporating the bromine atom, researchers can modulate electronic properties and enhance binding affinity to these targets. Furthermore, the carboxylic acid group provides a site for further derivatization, allowing chemists to introduce additional functional moieties that can improve solubility, bioavailability, and metabolic stability of the final drug candidates.
Another promising application of 5-Bromoquinoline-2-carboxylic acid lies in its role as a precursor for synthesizing quinoline-based antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has underscored the need for novel antimicrobial compounds. Quinoline derivatives have historically shown efficacy against a broad spectrum of microorganisms, including bacteria and protozoa. The structural modifications introduced by bromination and carboxylation enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Recent studies have demonstrated that derivatives of 5-Bromoquinoline-2-carboxylic acid exhibit potent activity against multidrug-resistant strains, making them a promising candidate for future antibiotics.
The synthesis of 5-Bromoquinoline-2-carboxylic acid itself is an area of active investigation. Traditional synthetic routes often involve multi-step processes that can be cumbersome and require hazardous reagents. However, advancements in green chemistry have led to the development of more sustainable methods for producing this compound. For instance, catalytic bromination techniques have been optimized to minimize waste and improve yield, while solvent-free reactions have been explored to reduce environmental impact. These innovations not only make the production of 5-Bromoquinoline-2-carboxylic acid more efficient but also align with global efforts to promote sustainable chemical practices.
Moreover, computational chemistry has played a pivotal role in understanding the reactivity and pharmacological properties of 5-Bromoquinoline-2-carboxylic acid. Molecular modeling studies have helped researchers predict how modifications to its structure will affect its interactions with biological targets. This computational approach complements experimental work by providing insights into binding affinities, metabolic pathways, and potential side effects before costly laboratory trials are conducted. Such integrative strategies are becoming increasingly essential in modern drug discovery pipelines.
The future prospects for 5-Bromoquinoline-2-carboxylic acid are vast and multifaceted. As drug discovery continues to evolve, this compound is likely to find new applications in areas such as immunotherapy and neurodegenerative disease treatment. Its structural versatility allows it to be incorporated into molecules that modulate immune responses or target specific neurological pathways. Additionally, ongoing research into post-translational modifications may uncover novel ways to enhance its therapeutic potential further.
In conclusion,5-Bromoquinoline-2-carboxylic acid (CAS No. 1017412-53-1) represents a cornerstone in pharmaceutical chemistry with far-reaching implications for medicinal research. Its unique structural features have positioned it as a pivotal intermediate in developing next-generation therapeutics across various disease domains. As scientific understanding advances and synthetic methodologies improve,5-Bromoquinoline-2-carboxylic acid will undoubtedly continue to play a crucial role in addressing some of medicine's most pressing challenges.
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